molecular formula C21H15N5O2S B2713719 N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-45-7

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2713719
CAS No.: 921880-45-7
M. Wt: 401.44
InChI Key: NTGMJAJYAROUIU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted at the 2-, 3-, 5-, and 7-positions. The 2-phenyl and 3-oxo groups contribute to its planar aromatic system, while the 5-methyl substituent modulates steric and electronic properties. The 7-carboxamide group is linked to a 1,3-benzothiazole moiety, a heterocycle known for its bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S/c1-25-11-14(19(27)23-21-22-16-9-5-6-10-17(16)29-21)18-15(12-25)20(28)26(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGMJAJYAROUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Analysis :

  • The methyl group at the 5-position in the target compound balances steric bulk and metabolic stability compared to bulkier benzyl (923216-25-5) or longer alkyl chains (923233-41-4).
  • Ethyl and propyl substituents (e.g., 923682-25-1, 923233-41-4) may improve membrane permeability but reduce aqueous solubility .

Carboxamide Group Modifications

Compound Name/ID Carboxamide Substituent Potential Bioactivity
Target Compound 1,3-Benzothiazol-2-yl Likely kinase inhibition*
KEV (PDB ID 6N7A) 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl JAK2/STAT3 inhibition
923175-15-9 4-methylphenyl Unknown, likely cytotoxic
923226-49-7 Cycloheptyl Enhanced CNS penetration

Analysis :

  • The 1,3-benzothiazole group in the target compound is a privileged scaffold in drug design, often associated with kinase inhibition (e.g., MEK or JAK pathways) .
  • KEV , a structurally related pyrazolo[4,3-c]pyridine carboxamide, demonstrates JAK2/STAT3 inhibition, suggesting the target compound may share similar mechanistic pathways .

Physicochemical Properties

Property Target Compound 923233-41-4 923682-25-1
Molecular Weight ~421.4 354.4 403.4
LogP* ~3.2 ~2.8 ~3.5
Hydrogen Bond Acceptors 7 5 6

*Estimated using fragment-based methods.

Analysis :

  • The higher molecular weight and hydrogen-bond acceptors of the target compound may limit blood-brain barrier penetration but enhance binding affinity to extracellular targets.
  • Lower LogP in 923233-41-4 correlates with its 2-methoxyethyl group, improving solubility but reducing membrane permeability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused heterocyclic structure. Its molecular formula is C19H16N4O2SC_{19}H_{16}N_4O_2S, and it features a benzothiazole moiety that is known for enhancing biological activity in various compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridines. For instance, derivatives of this compound have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
PC-3 (Prostate Cancer)1.2
MCF-7 (Breast Cancer)2.0
A549 (Lung Cancer)1.6

In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by disrupting cell cycle progression. For example, a study reported that treatment with a similar pyrazolo[4,3-c]pyridine analogue caused significant accumulation of PC-3 cells in the G0/G1 phase while reducing cells in the G2/M phase, suggesting a mechanism of action that involves cell cycle arrest .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it demonstrated notable activity.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa12

The mechanism of action appears to involve inhibition of bacterial DNA synthesis and interference with cell wall integrity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives revealed that those possessing specific substitutions at the 5-position exhibited enhanced antiproliferative activity against different cancer cell lines. The most active derivative showed an IC50 value as low as 0.87 µM against ovarian cancer cells . The research emphasized the importance of structural modifications in optimizing biological activity.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy, derivatives were screened against resistant strains of bacteria. The findings indicated that certain modifications led to compounds with significantly lower MIC values compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazolo[4,3-c]pyridines act as inhibitors of key enzymes involved in cancer progression and bacterial survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of its anticancer properties.
  • Cell Cycle Arrest : The compound's interference with the normal progression of the cell cycle contributes to its efficacy against tumor cells.

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